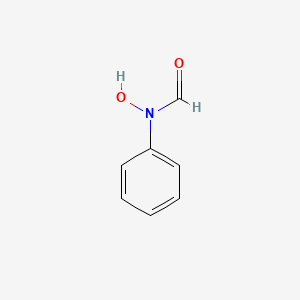

N-hydroxyformanilide

Description

Structure

3D Structure

Properties

CAS No. |

31335-69-0 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N-hydroxy-N-phenylformamide |

InChI |

InChI=1S/C7H7NO2/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H |

InChI Key |

FWUDLKMCWUETIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxyformanilide

Established Synthetic Routes for N-Hydroxyformanilide Preparation

The traditional synthesis of this compound primarily relies on a two-step process: the preparation of its precursor, N-phenylhydroxylamine, followed by a formylation reaction.

Formylation of Hydroxylamine (B1172632) Derivatives

The most direct method for preparing this compound is through the formylation of N-phenylhydroxylamine. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the hydroxylamine derivative. Various formylating agents can be employed for this purpose. A common and practical method involves the use of aqueous formic acid. For instance, the reaction of an amine with formic acid in a solvent like toluene, heated under reflux with a Dean-Stark trap to remove water, can efficiently produce the corresponding formamide (B127407) in excellent yields. scispace.com While this method is general for amines, it is applicable to N-phenylhydroxylamine.

Another classical, though more moisture-sensitive, formylating agent is acetic formic anhydride (B1165640). scispace.com This reagent is highly effective but requires anhydrous conditions due to its tendency to decompose. The choice of reagent often depends on the desired reaction conditions, scale, and tolerance of other functional groups in the molecule.

Reduction of Nitro-Containing Precursors

The synthesis of the key intermediate, N-phenylhydroxylamine, is commonly achieved through the partial reduction of nitrobenzene. It is crucial to control the reaction conditions to prevent over-reduction to the thermodynamically stable aniline.

One of the oldest and most established methods involves the use of zinc dust in the presence of an ammonium (B1175870) chloride solution. wikipedia.orgorgsyn.orgwikipedia.org In this reaction, zinc acts as the reducing agent in an aqueous medium, with ammonium chloride serving as a proton donor and electrolyte. The reaction temperature is typically controlled to prevent side reactions and ensure the isolation of N-phenylhydroxylamine. orgsyn.org Yields for this method are generally moderate to good. orgsyn.org

Another significant pathway is the catalytic transfer hydrogenation of nitrobenzene. wikipedia.orgwikipedia.org This method often utilizes hydrazine hydrate as a hydrogen source in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C). wikipedia.orgorgsyn.org The reaction proceeds under milder conditions compared to direct hydrogenation with H₂ gas and offers high selectivity for N-phenylhydroxylamine. orgsyn.org

Below is a data table summarizing these established reduction methods for preparing N-phenylhydroxylamine.

| Precursor | Reducing Agent / Catalyst | Solvent / Medium | Temperature (°C) | Yield (%) |

| Nitrobenzene | Zinc dust / NH₄Cl | Water | 60–65 | 62–68 |

| Nitrobenzene | Hydrazine hydrate / 5% Rh-C | Tetrahydrofuran | 25–30 | 75–85 |

Alternative Synthetic Pathways

Beyond the primary methods, other synthetic routes to N-phenylhydroxylamine have been explored. These include the oxidation of anilinomagnesium bromide with a hydrogen peroxide solution in ether. orgsyn.org Electrolytic reduction of nitric acid or nitrobenzene under controlled conditions can also yield hydroxylamine derivatives. wikipedia.org While often not the preferred route for large-scale synthesis due to complexity or lower yields, these alternative pathways demonstrate the chemical versatility in accessing the N-phenylhydroxylamine intermediate.

Novel Methodologies and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of this compound and its precursors has been a subject of such improvements, focusing on green chemistry principles and advanced catalyst design.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comnih.gov In the context of this compound synthesis, this often translates to improving the reduction step of nitrobenzene.

One approach involves replacing traditional reducing agents like zinc with cleaner alternatives and using environmentally friendly solvents like water. For example, Liu et al. developed a CO₂/H₂O system for the reduction of nitrobenzene to N-phenylhydroxylamine using zinc powder. nih.gov This system avoids the use of ammonium chloride, reducing costs and waste disposal issues, and achieved a yield of 88% under mild conditions. nih.gov

Other green techniques being explored for organic synthesis include microwave-assisted synthesis and solvent-free reaction conditions. jddhs.commdpi.com These methods can significantly reduce reaction times and energy consumption, aligning with the core tenets of green chemistry. nih.govmdpi.com The use of carbon dioxide, a renewable C1 source, for N-formylation reactions is also a significant area of research, presenting a sustainable alternative to traditional formylating agents. rsc.org

Catalyst Development for Enhanced Synthesis of this compound

Catalyst design is central to improving the selective reduction of nitroaromatics to phenylhydroxylamines. nih.gov The goal is to develop catalysts that are highly selective, efficient, and reusable. While rhodium has proven effective, research into more abundant and less expensive metal catalysts is ongoing.

Recent advancements include the use of gold-based nanocatalysts. For instance, a highly selective reduction of nitrobenzene to N-phenylhydroxylamine was achieved using a polymer-supported gold catalyst with NaBH₄ as the reductant in an aqueous medium. whiterose.ac.uk Heterogeneous nanocatalysts are particularly attractive due to their high surface area, stability, and ease of separation and recycling, which are key features for sustainable industrial processes. researchgate.net

The development of catalytic systems that can achieve high selectivity under mild conditions (room temperature and atmospheric pressure) remains a significant challenge and an active area of research. nih.gov The table below highlights some modern catalytic approaches for the synthesis of N-phenylhydroxylamine.

| Precursor | Catalyst System | Reductant / H-Source | Solvent | Yield (%) | Key Advantage |

| Nitrobenzene | Zinc powder | CO₂/H₂O | Water | 88 | Avoids NH₄Cl, environmentally friendly |

| Nitroarenes | Polymer-supported Gold | NaBH₄ | Water | High selectivity | Reusable heterogeneous catalyst |

Optimization of Reaction Conditions and Yields in this compound Preparation

The preparation of this compound would likely involve the N-formylation of hydroxylamine. General procedures for the N-formylation of amines often utilize formic acid as the formylating agent. scispace.com The optimization of such a reaction would typically involve a systematic variation of several key parameters to maximize the yield and purity of the desired this compound.

Key Reaction Parameters for Optimization:

Solvent: The choice of solvent can significantly influence reaction rates and yields. For N-formylation reactions, solvents like toluene or xylene are often employed, sometimes with a Dean-Stark apparatus to remove water formed during the reaction, thereby driving the equilibrium towards product formation. scispace.com

Temperature: The reaction temperature is a critical factor. While some formylations can be conducted at room temperature, others may require heating under reflux to proceed at a reasonable rate. scispace.com

Stoichiometry of Reagents: The molar ratio of hydroxylamine to the formylating agent (e.g., formic acid) would need to be optimized. Using a slight excess of the formylating agent is common, but this needs to be carefully controlled to avoid side reactions. scispace.com

Catalyst: While some formylations proceed without a catalyst, the use of an acid or base catalyst can sometimes enhance the reaction rate. The selection of an appropriate catalyst would be a key aspect of optimization.

Reaction Time: The duration of the reaction would be monitored to determine the point of maximum conversion and to avoid the formation of degradation products.

A hypothetical optimization study for the synthesis of this compound from hydroxylamine and formic acid might explore the following conditions, with the yield of this compound being the primary outcome measured.

Table 1: Hypothetical Data for Optimization of this compound Synthesis

| Entry | Solvent | Temperature (°C) | Molar Ratio (Hydroxylamine:Formic Acid) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 (Reflux) | 1:1.2 | None | 6 | 65 |

| 2 | Toluene | 110 (Reflux) | 1:1.5 | None | 6 | 72 |

| 3 | Xylene | 140 (Reflux) | 1:1.2 | None | 4 | 75 |

| 4 | Dichloromethane | 40 (Reflux) | 1:1.2 | None | 12 | 40 |

| 5 | Toluene | 110 (Reflux) | 1:1.2 | p-TsOH (5 mol%) | 4 | 80 |

| 6 | Toluene | Room Temp | 1:1.2 | None | 24 | <10 |

Isotopic Labeling Strategies for this compound in Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. For this compound, isotopic labels could be incorporated at several positions, including the formyl carbon (¹³C or ¹⁴C), the nitrogen atom (¹⁵N), or the oxygen atoms (¹⁷O or ¹⁸O). The choice of isotope and its position would depend on the specific mechanistic question being investigated.

Potential Labeled Precursors and Synthetic Strategies:

¹³C-Labeling: To introduce a ¹³C label at the formyl carbon, ¹³C-labeled formic acid or a derivative thereof would be used as the formylating agent in the synthesis of this compound.

¹⁵N-Labeling: For ¹⁵N-labeling, the synthesis would start with ¹⁵N-labeled hydroxylamine. This isotopically enriched starting material would then be formylated to produce ¹⁵N-N-hydroxyformanilide.

The synthesis of isotopically labeled compounds often follows the same synthetic routes as their unlabeled counterparts, with the labeled precursor being introduced at the appropriate step. The primary challenges in isotopic labeling are often the cost and availability of the labeled starting materials and the need to maximize the incorporation of the isotope into the final product.

The labeled this compound could then be used in various studies. For example, if this compound were an intermediate in a biochemical pathway, the labeled compound could be introduced into the system, and the distribution of the isotope in downstream metabolites could be monitored using techniques such as mass spectrometry or NMR spectroscopy. This would provide direct evidence for its role in the pathway.

Chemical Reactivity and Transformation Mechanisms of N Hydroxyformanilide

Reactions of the N-Hydroxyamide Moiety in N-Hydroxyformanilide

The N-hydroxyamide functional group is the principal locus of reactivity in this compound, engaging in a wide array of chemical transformations.

The oxidation of this compound is a key area of study, particularly for understanding its metabolic fate and its utility as a synthetic intermediate. The course of the oxidation is highly dependent on the oxidizing agent used, often leading to the formation of nitrones or nitroso compounds. For example, oxidizing agents such as lead tetraacetate or manganese dioxide can convert this compound into formylphenylnitrone. The underlying reaction mechanism typically involves the initial generation of a nitrogen-centered radical, which then undergoes further oxidation or rearrangement.

Enzymatic oxidation, which mimics biological metabolic processes, can also generate reactive intermediates. Enzymes like cytochrome P450 can catalyze the oxidation of the hydroxamic acid group, forming N-acetoxyarylamine intermediates. These intermediates can subsequently rearrange to form O-acetylated products or react with available nucleophiles.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product(s) | Reaction Pathway |

|---|---|---|

| Lead Tetraacetate | Formylphenylnitrone | Radical intermediate |

| Manganese Dioxide | Formylphenylnitrone | Radical intermediate |

The reduction of the N-hydroxyamide moiety in this compound typically results in the formation of formanilide (B94145). This transformation can be achieved using standard reducing agents, such as catalytic hydrogenation with hydrogen gas over a palladium catalyst (H2/Pd-C) or through dissolving metal reductions. The mechanism for catalytic hydrogenation involves the adsorption of this compound onto the surface of the catalyst. This is followed by the sequential addition of hydrogen atoms across the N-O bond, which leads to its cleavage and the subsequent formation of formanilide and water.

Mechanistic investigations have aimed to understand the selectivity and efficiency of various reduction systems. For instance, transfer hydrogenation, which utilizes reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, provides a milder alternative to high-pressure hydrogenation techniques.

Both the oxygen and nitrogen atoms of the N-hydroxyamide group in this compound are nucleophilic, allowing them to undergo acylation and alkylation reactions. The specific site of the reaction (O- vs. N-acylation/alkylation) is often dictated by the reaction conditions and the nature of the electrophilic reagent. O-acylation is generally favored when the reaction is conducted under basic conditions using acylating agents like acetic anhydride (B1165640) or various acyl chlorides. The resulting O-acyl derivatives are typically stable and can be readily isolated.

Alkylation reactions, which employ alkyl halides or sulfates, can also occur at either the oxygen or the nitrogen atom. The use of a base is generally necessary to deprotonate the hydroxylamine (B1172632), thereby increasing its nucleophilicity. The choice of solvent and base can significantly influence the regioselectivity of the alkylation process.

The N-hydroxyamide functionality is capable of participating in condensation reactions with a variety of electrophiles. For instance, it can react with aldehydes and ketones to form nitrones. This reaction is usually catalyzed by an acid and proceeds through the initial formation of a hemiaminal-like intermediate, which then undergoes dehydration to yield the final nitrone product. These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions, which are used for the synthesis of various heterocyclic compounds.

This compound and its derivatives are known to undergo several types of rearrangement reactions. The Lossen rearrangement is one of the most significant, occurring when an O-acyl, O-sulfonyl, or O-phosphoryl derivative of this compound is treated with a base. The reaction mechanism involves the formation of an isocyanate intermediate. This intermediate can then be trapped by various nucleophiles to produce ureas, carbamates, or, after hydrolysis, amines. This rearrangement offers a valuable synthetic route for converting a hydroxamic acid functionality into an amine.

Another potential rearrangement is a Bamberger-type rearrangement, which could theoretically take place under acidic conditions to yield aminophenol derivatives. However, this reaction is less frequently reported for this compound itself in comparison to other N-arylhydroxylamines.

Metal Complexation and Chelation Chemistry of this compound

The presence of multiple potential donor atoms (the carbonyl oxygen, the hydroxylamino oxygen, and the hydroxylamino nitrogen) makes this compound a potentially versatile ligand in coordination chemistry. nih.gov

Coordination Modes and Ligand Properties of this compound

This compound can potentially coordinate to metal ions in several ways. It could act as a monodentate ligand, coordinating through the carbonyl oxygen or the hydroxylamino oxygen. More likely, it would act as a bidentate chelating agent, forming a stable five-membered ring by coordinating through both the carbonyl oxygen and the hydroxylamino oxygen. jomardpublishing.com The involvement of the nitrogen atom in coordination is also a possibility, which could lead to different chelation modes. scirp.orglmu.deillinois.edu

The ligand properties of this compound would be influenced by the electronic effects of the phenyl group and the formyl group. The acidity of the N-OH proton would be a key factor in its coordination behavior, as deprotonation would enhance its ability to act as a negatively charged ligand.

Investigation of Metal-N-Hydroxyformanilide Complex Structures and Stabilities

The synthesis and structural characterization of metal complexes with this compound would be crucial to understanding its coordination chemistry. researchgate.netsysrevpharm.org X-ray crystallography could provide definitive information on the coordination geometry and the specific atoms involved in bonding. researchgate.net

The stability of metal-N-hydroxyformanilide complexes in solution would be quantified by their stability constants. core.ac.uksphinxsai.comwordpress.comscispace.comwikipedia.org These constants are determined experimentally, often using techniques like potentiometric or spectrophotometric titrations. sphinxsai.com The stability of these complexes would depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent system. scispace.com While general principles of coordination chemistry suggest that this compound would form stable complexes with various transition metals, specific stability constant data is not available in the reviewed literature.

Note: These are hypothetical values based on typical stabilities of related ligand complexes and are for illustrative purposes only.

Redox Chemistry of this compound Metal Complexes

The redox chemistry of metal complexes with this compound is anticipated to be complex, potentially involving both the metal center and the ligand. mdpi.com The hydroxylamine functionality in this compound can undergo oxidation. When coordinated to a redox-active metal ion, this could lead to interesting intramolecular electron transfer processes.

Cyclic voltammetry would be a key technique to investigate the redox behavior of these complexes. cmu.eduresearchgate.netuit.noekb.egnih.govresearchgate.net This method can be used to determine the reduction and oxidation potentials of the metal-ligand system, providing insights into the stability of different oxidation states and the reversibility of the redox processes. cmu.eduekb.egnih.gov The specific redox properties of this compound metal complexes have not been reported in the available scientific literature.

Spectroscopic and Structural Characterization Techniques for N Hydroxyformanilide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, conformation, and dynamics of organic compounds. While comprehensive, readily available experimental NMR data specifically for N-hydroxyformanilide (HCONHOH) in standard solution conditions are limited in the publicly accessible literature, general principles for hydroxamic acids and related functional groups provide insights into expected spectral characteristics.

Proton and Carbon-13 NMR Spectroscopic Analysis

For this compound, proton (¹H) NMR spectroscopy would typically reveal signals corresponding to the formyl proton (H-C=O), the N-H proton, and the O-H proton. The formyl proton is expected to resonate in the aldehyde region, typically around 8 ppm. The N-H and O-H protons are acidic and exchangeable, often appearing as broad singlets, with their chemical shifts highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These protons can range widely, often from 5-12 ppm. up.ac.zanih.gov

Carbon-13 (¹³C) NMR spectroscopy would provide signals for the carbonyl carbon (C=O) and potentially the carbon of the formyl group. The carbonyl carbon of an amide-like structure is typically deshielded, expected to resonate in the range of 160-175 ppm. researchgate.net The formyl carbon, being part of an amide-like system, would also exhibit a characteristic chemical shift. Studies on substituted benzohydroxamic acids have shown ¹³C chemical shifts that are very close to those found in solid states, confirming the hydroxamic (keto) structure in solution. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, which are vital for unambiguous structural assignment.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between directly coupled protons. For this compound, this would primarily involve any coupling between the formyl proton and other protons if present, or potentially long-range couplings if the molecule adopts specific conformations.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly bonded carbons. This would be particularly useful for assigning the formyl proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity across the amide bond, showing correlations between the formyl proton and the carbonyl carbon, and potentially between the N-H/O-H protons and the carbonyl carbon, depending on the tautomeric form and exchange rates.

While specific 2D NMR data for this compound (HCONHOH) are not widely reported in the search results, these techniques are routinely applied to more complex hydroxamic acids to confirm their structures. researchgate.net

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Hydroxamic acids, including this compound, can exhibit restricted rotation around the N-C(O) (amide) bond due to its partial double bond character, similar to amides. This restricted rotation can lead to the observation of distinct signals for protons on either side of the hindered bond at lower temperatures, which coalesce into a single signal at higher temperatures. Dynamic NMR (DNMR) studies, particularly variable-temperature NMR, can be employed to observe such coalescence phenomena. By analyzing the coalescence temperature and the separation of signals at low temperatures, the activation energy (rotational barrier) for this conformational exchange can be determined. The presence of N-OH functionality also introduces the possibility of keto-enol tautomerism (hydroxamic vs. hydroximic forms), and DNMR could potentially provide insights into the equilibrium and interconversion rates between these tautomers, although studies suggest the keto tautomer is generally more stable. doi.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are indispensable for identifying functional groups and understanding molecular vibrations and hydrogen bonding. For this compound (HCONHOH), matrix isolation FTIR studies have provided detailed insights into its vibrational characteristics and tautomeric preferences. doi.orgresearchgate.netacs.org

Research indicates that this compound primarily exists as the keto tautomer with an intramolecular hydrogen bond in solid argon and nitrogen matrices. doi.org Key vibrational modes and their approximate frequencies are presented below. The broadness of O-H and N-H stretching bands is often indicative of hydrogen bonding. acs.org

Table 1: Characteristic IR Absorption Frequencies for this compound (HCONHOH) in Matrix Isolation

| Functional Group/Vibration | Frequency (cm⁻¹) | Notes | Reference |

| ν(O-H) stretch | ~3500 (broad) | Hydrogen-bonded | doi.orgacs.org |

| ν(N-H) stretch | ~3400-3500 | Hydrogen-bonded | doi.orgacs.org |

| ν(C=O) stretch (Amide I) | ~1640-1660 | Strong, characteristic amide carbonyl | doi.orgacs.orgwhitman.edu |

| ν(N-O) stretch | ~850-860 | Characteristic of N-O bond | acs.org |

| Other C-H, C-N vibrations | Various, fingerprint region | Specific values depend on environment | doi.orgacs.org |

Detailed Research Findings (from matrix isolation studies): Studies of HCONHOH complexed with HF and HCl in argon matrices have reported specific absorption bands:

HCONHOH···HCl/Ar matrix: Product absorptions were observed at 3503.5, 3500.5, 3493.0, 1654.5, 1647.5, 1391.0, 1388.0, 1349.0, 855.0, 853.5, and 771.5 cm⁻¹. An additional broad and diffuse band was detected at approximately 2380 cm⁻¹. acs.org

HCONHOH···HF/Ar matrix: New absorptions appeared at 3498.5, 3497.0, 3405.5, 2948.5, 1662.5, 1390.0, 1352.5, 860.0, 775.0, and 599.0 cm⁻¹. A strong, broad band was observed at 3293.0 cm⁻¹ and two strong, characteristic bands at 796.0 and 742.5 cm⁻¹. acs.org

These detailed vibrational assignments, often supported by theoretical calculations, confirm the presence of the hydroxamic acid functional group and provide insights into intermolecular interactions. doi.orgresearchgate.netacs.org

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis Leading to Structural Insights

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and analyzing its fragmentation patterns to gain structural insights. This compound (CH₃NO₂) has a molecular weight of 62.033 g/mol . nih.gov

Expected Fragmentation Patterns:

Molecular Ion: The molecular ion peak at m/z 62 (for [M]⁺•) or m/z 63 (for [M+H]⁺) would confirm the molecular weight.

Loss of Water (Dehydration): Compounds containing hydroxyl groups often undergo dehydration, leading to a fragment at [M-H₂O]⁺• (m/z 44). nih.govcore.ac.uk

Alpha-cleavage: Cleavage adjacent to the carbonyl group is common for amides and carbonyl compounds. For this compound, this could involve cleavage of the N-C(O) bond. Amides typically show cleavage of the amide bond (N-CO), resulting in the loss of a neutral amine and the formation of acylium cations. nist.gov In this case, loss of the N-OH group or related fragments could occur.

Loss of CO: The formyl group (H-C=O) can lose carbon monoxide (CO, 28 Da), leading to a fragment at [M-CO]⁺• (m/z 34).

Loss of OH radical: The N-hydroxy group could lead to the loss of an •OH radical (17 Da), resulting in a fragment at [M-OH]⁺• (m/z 45).

The presence of nitrogen in the molecule means that if the molecular ion has an odd mass, it likely contains an odd number of nitrogen atoms (Nitrogen Rule). whitman.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Loss | Notes |

| 62 ([M]⁺•) | Molecular Ion | Confirms molecular weight |

| 63 ([M+H]⁺) | Protonated Molecule | Common in ESI-MS |

| 45 ([M-OH]⁺•) | Loss of hydroxyl radical | Characteristic of N-hydroxy compounds |

| 44 ([M-H₂O]⁺•) | Loss of water | Characteristic of compounds with -OH |

| 34 ([M-CO]⁺•) | Loss of carbon monoxide | From formyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by molecules in the UV (190-400 nm) and visible (400-750 nm) regions, providing information about electronic transitions and conjugated systems. nih.govsigmaaldrich.comhmdb.ca

This compound contains chromophores such as the carbonyl group (C=O) and the N-O bond, which can undergo electronic transitions.

n→π Transitions:* These involve the promotion of non-bonding (lone pair) electrons on oxygen or nitrogen atoms to an antibonding pi orbital. These transitions typically occur at longer wavelengths (lower energy) but have lower extinction coefficients (weaker intensity). sigmaaldrich.com The carbonyl group in amides generally exhibits an n→π* transition.

π→π Transitions:* These involve the promotion of electrons from a bonding pi orbital to an antibonding pi orbital. These transitions are usually strong and occur at shorter wavelengths (higher energy) if there is no extensive conjugation. sigmaaldrich.com

While specific UV-Vis absorption maxima (λmax) for free this compound (HCONHOH) are not explicitly detailed in the search results, its ability to form complexes has been studied using UV-Vis spectroscopy. Formohydroxamic acid (FHA) has been investigated for its complexation with metal ions such as Np(IV). core.ac.uk In such studies, the formation of complexes can lead to shifts in absorption maxima or the appearance of new bands due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are distinct from the electronic transitions of the free ligand. For instance, Np(IV)-FHA complexes showed characteristic peaks in the near-IR region at 714 and 732 nm. core.ac.uk UV-Vis irradiation of formohydroxamic acid can also lead to bond cleavages (N-O or C-N bonds), indicating its photoactivity in this spectral region. researchgate.netmdpi.com

Table 3: General Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Intensity |

| n→π | C=O, N-O | ~200-300 | Weak |

| π→π | C=O | <200 (isolated C=O) | Strong |

Computational and Theoretical Studies of N Hydroxyformanilide

Quantum Chemical Calculations on Electronic Structure and Reactivity of N-Hydroxyformanilide

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to elucidate electronic structure and predict reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species youtube.comwikipedia.org.

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the hydroxamic acid moiety, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group and the phenyl ring, indicating these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) | Interpretation |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron. Approximated as -EHOMO. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added. Approximated as -ELUMO. |

| Global Hardness (η) | 2.65 | Resistance to change in electron distribution. Calculated as (I-A)/2. |

| Global Softness (S) | 0.19 | The reciprocal of global hardness, indicating the capacity to receive electrons. |

| Electronegativity (χ) | 3.85 | The power of an atom to attract electrons to itself. Calculated as (I+A)/2. |

| Electrophilicity Index (ω) | 2.80 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. Calculated as χ²/2η. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from FMO analysis. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents regions of positive electrostatic potential (electron-poor) researchgate.netwuxiapptec.comwolfram.comavogadro.cclibretexts.org.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating these as the most probable sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. The hydrogen atom of the hydroxyl group and the N-H proton would exhibit positive potential (blue), marking them as hydrogen bond donor sites and susceptible to nucleophilic attack researchgate.net.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing partial atomic charges. This analysis would likely confirm a significant negative charge on the oxygen atoms and a positive charge on the hydrogen of the hydroxyl group.

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this could be applied to study its hydrolysis, oxidation, or other chemical transformations.

For instance, modeling the hydrolysis of the amide bond would involve calculating the energies of the reactants, intermediates, transition states, and products. This would reveal the step-by-step mechanism and the energy barriers involved, providing insights into the reaction kinetics. Such studies on related hydroxamic acids have been performed to understand their stability and reactivity researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For a flexible molecule like this compound, rotation around the C-N and N-O bonds can lead to different conformers.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of this compound in different environments, such as in a vacuum or in a solvent like water nih.govnih.gov. MD simulations track the movements of atoms over time, allowing for the exploration of accessible conformations and the study of how the molecule's structure fluctuates. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target nih.govnih.gov. Studies on other cyclic and acyclic compounds have demonstrated the utility of MD in exploring conformational space nih.gov.

In Silico Prediction of Interaction Profiles with Biological Macromolecules (e.g., enzymes, receptors in in vitro models)

Given that many hydroxamic acid derivatives are known to be enzyme inhibitors, particularly of metalloenzymes like histone deacetylases (HDACs), it is plausible that this compound could exhibit similar activity. In silico methods like molecular docking are widely used to predict the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (receptor) researchgate.netmdpi.comuomustansiriyah.edu.iqnih.gov.

A molecular docking study of this compound with an enzyme like HDAC would involve placing the molecule into the active site of the enzyme and evaluating the potential binding poses based on a scoring function. The hydroxamic acid moiety is a known zinc-binding group, and it is expected that this part of this compound would chelate the zinc ion in the active site of metalloenzymes mdpi.com. The phenyl ring could also form important interactions with hydrophobic residues in the binding pocket.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to analyze the detailed interactions over time researchgate.netmdpi.com.

Table 2: Hypothetical Docking Results of this compound with a Histone Deacetylase (HDAC)

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | HIS142, HIS143, TYR306 | Amino acid residues in the enzyme's active site predicted to form significant interactions. |

| Type of Interactions | Zinc chelation, Hydrogen bonds, Pi-pi stacking | The nature of the forces stabilizing the ligand-receptor complex. |

| RMSD of Ligand (Å) | 1.2 | Root Mean Square Deviation of the ligand during MD simulation, indicating the stability of its binding pose. |

Note: These are hypothetical results to illustrate the output of a molecular docking and MD simulation study.

Machine Learning and Chemoinformatics Approaches in this compound Research

Machine learning (ML) and chemoinformatics have become powerful tools in drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) models, a key component of chemoinformatics, aim to correlate the chemical structure of compounds with their biological activity or physical properties nih.govscribd.comrsc.orgmdpi.com.

While no specific QSAR models for this compound were found, such models are commonly developed for classes of compounds like hydroxamic acid derivatives or anilides to predict their inhibitory activity against certain enzymes nih.govnih.gov. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

A hypothetical QSAR study on a series of this compound analogs could identify the key structural features that influence their biological activity. For example, it might be found that electron-withdrawing substituents on the phenyl ring increase activity, while bulky substituents decrease it. Such models, once validated, can be used to virtually screen new, untested compounds and prioritize them for synthesis and experimental testing scribd.comrsc.orgyoutube.com.

Biochemical and Molecular Interaction Studies of N Hydroxyformanilide

Investigations into Enzymatic Interactions of N-Hydroxyformanilide

Studies have predominantly explored HFA's interactions with enzymes, revealing its capacity to act as an inhibitor in cell-free systems.

This compound has been identified as a competitive inhibitor of mandelate (B1228975) racemase (MR), a metalloenzyme. taylorandfrancis.com In cell-free systems, HFA exhibited a competitive inhibition constant (Ki) of 2.79 µM against MR. taylorandfrancis.com This affinity was noted to be similar to other known inhibitors such as benzohydroxamate (BzH) and cupferron (B1669334) (CfN). taylorandfrancis.com The inhibitory action of HFA on MR is consistent with its structural analogy to the enetriolate intermediate of the MR-catalyzed racemization reaction. uniroma1.it

While its interaction with metalloenzymes like mandelate racemase has been characterized, direct studies specifically investigating the inhibition or activation of esterases or amidases by this compound in cell-free systems were not identified in the reviewed literature.

The binding of this compound to mandelate racemase involves the chelation of the active site metal ion. taylorandfrancis.com The N-hydroxyl group of HFA, in its deprotonated form, coordinates the metal ion in a bidentate manner. taylorandfrancis.com This binding mode, along with the compound's extended planar system of sp2-hybridized atoms, allows it to mimic the deprotonated intermediate of the mandelate racemase reaction. wikipedia.org

Ligand efficiency (LE) is a metric used to normalize binding affinity by the size of the ligand, often expressed as the free energy of binding per non-hydrogen atom. wikipedia.orgtaylorandfrancis.com For this compound, with a Ki of 2.79 µM against mandelate racemase and a molecular formula of C7H7NO2 (containing 10 heavy atoms), the calculated ligand efficiency can be determined.

Calculated Ligand Efficiency for this compound against Mandelate Racemase

| Parameter | Value | Unit |

| Ki (Mandelate Racemase) | 2.79 x 10-6 | M |

| pKi (-log10Ki) | 5.55 | - |

| Number of Heavy Atoms (N) | 10 | - |

| Calculated Ligand Efficiency (LE) | 0.78 | kcal/mol per heavy atom |

Note: LE is calculated as (1.4 * pKi) / N, where 1.4 is approximately RTln10 at 298K in kcal/mol. wikipedia.org

The primary kinetic characterization available for this compound is its competitive inhibition constant (Ki) of 2.79 µM against mandelate racemase. taylorandfrancis.com This value indicates the binding affinity of the inhibitor to the enzyme. mdpi.com Competitive inhibitors typically bind to the free enzyme, preventing substrate binding. nih.gov

Biotransformation of this compound by Isolated Enzyme Systems and Microsomes (ex vivo and in vitro studies)

Comprehensive data specifically detailing the biotransformation pathways of this compound by isolated enzyme systems or microsomes (ex vivo and in vitro studies) are not available in the examined literature. General principles of drug metabolism involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose polar functional groups, followed by Phase II conjugation reactions (e.g., glucuronidation, sulfation) that attach endogenous, polar molecules to increase water solubility for excretion edx.orgrsc.orgdrughunter.commsdmanuals.comusmlestrike.com. However, the specific application of these pathways to this compound has not been detailed.

Characterization of Phase I Metabolic Pathways (e.g., hydroxylation, N-oxidation, reduction)

Specific characterization of Phase I metabolic pathways, such as hydroxylation, N-oxidation, or reduction, for this compound was not found in the reviewed scientific literature. Phase I metabolism is typically mediated by enzymes like cytochrome P450 (CYP) monooxygenases, flavin-containing monooxygenases (FMOs), and other oxidoreductases glpbio.comunl.edu. While these enzymes are crucial for the metabolism of many xenobiotics, their specific roles in the biotransformation of this compound remain undocumented msdmanuals.comnih.gov.

Elucidation of Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

Detailed elucidation of Phase II conjugation reactions, such as glucuronidation or sulfation, for this compound is not available in the current literature. Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), typically involve the conjugation of compounds or their Phase I metabolites with polar endogenous molecules like glucuronic acid or sulfate, leading to more water-soluble and excretable products edx.orgdrughunter.comusmlestrike.comnih.gov. The specific involvement of these enzymes in the metabolism of this compound has not been reported.

Identification and Structural Characterization of this compound Metabolites in Enzymatic Reactions

The identification and structural characterization of specific metabolites of this compound formed through enzymatic reactions have not been detailed in the available scientific sources. Metabolite identification typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.govcnjournals.com. While these methods are routinely used to characterize metabolites of various compounds, specific findings for this compound were not found nih.govrsc.org.

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Investigations of N Hydroxyformanilide

Systematic Chemical Modification of the Formyl Group and its Impact on N-Hydroxyformanilide Reactivity and in vitro Biological Activity Profile

The formyl group in this compound is a key determinant of its electronic properties and steric profile. Modifications to this group can profoundly influence the compound's reactivity and biological activity. While extensive research directly on this compound is limited, the principles of structure-activity relationships (SAR) can be elucidated from studies on related hydroxamic acids.

Replacing the hydrogen of the formyl group with larger alkyl or aryl groups (transforming it into an acetyl or benzoyl group, for instance) can alter the molecule's interaction with target enzymes or receptors. For example, in a series of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, the nature of the acyl group was found to be critical for activity. Increasing the steric bulk at this position can either enhance binding through favorable van der Waals interactions or reduce activity due to steric hindrance, depending on the topology of the binding site.

The electronic nature of the acyl group also plays a pivotal role. The introduction of electron-withdrawing or electron-donating substituents on an acyl group can modulate the acidity of the N-OH proton and the chelating ability of the hydroxamic acid moiety. These changes, in turn, affect the compound's ability to coordinate with metal ions, a common mechanism of action for many biologically active hydroxamic acids.

A hypothetical systematic modification of the formyl group and its potential impact is outlined in the table below:

| Modification of Formyl Group | Expected Impact on Reactivity | Potential Change in Biological Activity |

| Replacement with Acetyl group | Increased steric bulk, slight increase in electron-donating character. | May enhance binding to sterically accommodating targets; could decrease activity where space is limited. |

| Replacement with Trifluoroacetyl group | Increased steric bulk, strong electron-withdrawing effect. | May increase the acidity of the N-OH group, potentially altering metal chelation and biological activity. |

| Replacement with Benzoyl group | Significant increase in steric bulk and introduction of aromatic interactions. | Could lead to new binding modes through pi-stacking interactions, potentially increasing potency and selectivity. |

| Replacement with Acryloyl group | Introduction of a reactive Michael acceptor. | May lead to covalent inhibition of target proteins, resulting in irreversible activity. |

Derivatization Strategies at the Hydroxyl Group of this compound and Resulting Changes in Molecular Interactions

The hydroxyl group of the hydroxamic acid moiety is crucial for the biological activity of this compound, primarily through its ability to act as a hydrogen bond donor and to chelate metal ions. Derivatization at this position, such as O-alkylation or O-acylation, typically leads to a significant reduction or complete loss of biological activities that depend on these interactions.

O-alkylation, the replacement of the hydroxyl hydrogen with an alkyl group, prevents the molecule from acting as a hydrogen bond donor at that position and severely hampers its metal-chelating ability. This modification can be used to probe the importance of the hydroxyl group in a specific biological context. If an O-alkylated derivative is inactive, it strongly suggests that hydrogen bonding or metal chelation involving the hydroxyl group is essential for the compound's mechanism of action.

Similarly, O-acylation introduces an ester linkage, which also blocks the key functionalities of the hydroxyl group. Furthermore, such derivatives may act as prodrugs, which can be hydrolyzed in vivo to release the active this compound.

The following table summarizes common derivatization strategies at the hydroxyl group and their expected consequences:

| Derivatization Strategy | Resulting Functional Group | Impact on Molecular Interactions |

| O-Methylation | Methoxy (-OCH3) | Loss of hydrogen bond donating ability; loss of metal chelation capability. |

| O-Acetylation | Acetoxy (-OCOCH3) | Loss of hydrogen bond donating ability; loss of metal chelation capability; potential for in vivo hydrolysis. |

| O-Benzoylation | Benzoyloxy (-OCOC6H5) | Significant steric hindrance at the hydroxyl position; loss of key interactions; potential prodrug. |

| O-Silylation | Silyloxy (-OSiR3) | Blocks hydroxyl group interactions; can be used as a protective group in synthesis. |

Influence of Substituents on the Aromatic Ring (e.g., for this compound analogues like N-hydroxybenzanilides) on Electronic and Steric Effects

Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic substitution and can also influence the acidity of the hydroxamic acid moiety.

Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) decrease the electron density of the aromatic ring. This generally deactivates the ring towards electrophilic attack and can increase the acidity of the N-OH proton.

The position of the substituent (ortho, meta, or para) also has a significant impact due to resonance and inductive effects. For instance, a para-nitro group will have a more pronounced electron-withdrawing effect on the hydroxamic acid moiety than a meta-nitro group due to the direct resonance delocalization.

Steric Effects: The size and shape of the substituents on the aromatic ring can influence the molecule's ability to fit into a biological target's binding site. Bulky substituents in the ortho position can force the hydroxamic acid group out of planarity with the aromatic ring, which can have a profound effect on its conformational preferences and biological activity.

The table below illustrates the influence of different substituents on the properties of a hypothetical N-hydroxybenzanilide:

| Substituent on Aromatic Ring | Position | Electronic Effect | Steric Effect |

| -Cl | para | Electron-withdrawing (inductive and resonance) | Moderate |

| -OCH3 | para | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate |

| -NO2 | meta | Strong electron-withdrawing (inductive) | Moderate |

| -C(CH3)3 | ortho | Electron-donating (inductive) | Large |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. For this compound derivatives, these models can provide valuable insights into the key molecular features that govern their function and can be used to predict the activity of novel, unsynthesized compounds.

QSAR Modeling: A typical QSAR study on this compound derivatives would involve a dataset of compounds with varying substituents on the aromatic ring and modifications to the formyl and hydroxyl groups. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: Such as Hammett constants (σ), dipole moment, and atomic charges, which quantify the electronic effects of substituents.

Steric Descriptors: Like molar refractivity (MR) and Taft steric parameters (Es), which describe the size and shape of the molecule or its substituents.

Hydrophobic Descriptors: For example, the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure.

A mathematical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms, is then developed to find a statistically significant correlation between a selection of these descriptors and the observed biological activity (e.g., IC50 values). For instance, a QSAR model for a series of this compound analogues might take the form:

log(1/IC50) = c1(logP) + c2(σ) - c3*(Es) + constant

This equation would suggest that biological activity increases with increasing lipophilicity and electron-withdrawing character of the substituents, and decreases with increasing steric bulk.

QSRR Modeling: QSRR studies follow a similar methodology but aim to predict chemical reactivity, such as reaction rates or equilibrium constants. For this compound derivatives, a QSRR model could be developed to predict the pKa of the hydroxamic acid, which is a key parameter for its metal-chelating ability and biological activity. The descriptors used in a QSRR model would be similar to those in QSAR, with a focus on those that influence the electronic environment of the reactive center.

The development of robust QSAR and QSRR models for this compound derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired reactivity profile.

Applications of N Hydroxyformanilide in Advanced Chemical Synthesis and Methodology

N-Hydroxyformanilide as a Versatile Precursor for the Synthesis of Diverse Hydroxamic Acid Derivatives and Related Compounds

This compound serves as a fundamental building block for the synthesis of a wide array of hydroxamic acid derivatives. The presence of the N-hydroxyformamide moiety allows for various chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

One of the primary applications of this compound is in the synthesis of other hydroxamic acids through transamidation reactions. In these reactions, the formyl group of this compound is replaced by other acyl groups, providing a straightforward route to a variety of N-hydroxy amides. This method is particularly useful when the corresponding carboxylic acid or its activated derivatives are readily available. The reaction typically proceeds by treating this compound with an acylating agent, such as an acid chloride or an anhydride (B1165640), in the presence of a suitable base.

Furthermore, the hydroxyl group of this compound can be functionalized to generate O-substituted derivatives. These derivatives, in turn, can be used in subsequent synthetic steps. For instance, O-alkylation or O-acylation can be employed to protect the hydroxyl group or to introduce specific functionalities that can influence the molecule's biological activity or chemical reactivity.

The versatility of this compound as a precursor is also evident in its use for the synthesis of related compounds, such as N-formyloxyanilides and various heterocyclic systems. The reactivity of both the nitrogen and oxygen atoms of the hydroxamic acid functional group can be exploited to construct ring structures, leading to the formation of valuable heterocyclic scaffolds that are prevalent in many biologically active molecules.

Utilization of this compound as a Reagent or Intermediate in Complex Organic Synthesis

Beyond its role as a precursor, this compound can also function as a key reagent or intermediate in more intricate organic syntheses. Its ability to participate in various chemical transformations makes it a valuable tool for the construction of complex molecular frameworks.

One notable application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netnih.govorganic-chemistry.orgyale.edu The presence of both a nucleophilic nitrogen and an oxygen atom allows for intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings. These heterocyclic motifs are common in a wide range of pharmaceuticals and natural products. For example, this compound can be a starting material for the synthesis of certain benzoxazines or other related heterocyclic systems through carefully designed reaction sequences.

Moreover, metal complexes derived from this compound have shown catalytic activity in various organic transformations. mdpi.comnih.gov For instance, cobalt-nitrogen complexes have been demonstrated to be effective catalysts for the reduction of nitro compounds to amines and for the synthesis of imines and benzimidazoles. nih.gov While not specifically detailing the use of this compound, this research highlights the potential for its metal complexes to be explored in similar catalytic applications. The ability of the hydroxamic acid moiety to coordinate with metal centers can influence the catalyst's reactivity and selectivity.

The following table summarizes some of the key applications of this compound as a reagent or intermediate:

| Application Area | Specific Use | Potential Products |

| Heterocycle Synthesis | Precursor for intramolecular cyclization | Benzoxazines, and other N,O-heterocycles |

| Catalysis | Ligand for transition metal catalysts | Catalytically active metal complexes for reduction and coupling reactions |

| Medicinal Chemistry | Building block for bioactive molecules | Synthesis of hydroxamic acid-based drugs and other pharmacologically active compounds unimi.itresearchgate.netresearchgate.netmdpi.com |

Role of this compound in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has the potential to inspire the development of novel synthetic methodologies. While specific, widely adopted methods named after their development with this compound are not yet prominent in the literature, its properties suggest several avenues for methodological innovation.

For example, the generation of reactive intermediates from this compound could form the basis of new synthetic strategies. The N-O bond in hydroxamic acids can be cleaved under certain conditions to generate nitrogen-centered radicals or nitrenoid species. These highly reactive intermediates can then participate in a variety of bond-forming reactions, such as C-H amination or aziridination of olefins. The formyl group in this compound could modulate the reactivity of these intermediates, potentially leading to novel and selective transformations.

Furthermore, the use of this compound in multicomponent reactions (MCRs) represents another area for methodological development. MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product. The bifunctional nature of this compound, with its nucleophilic nitrogen and oxygen atoms, makes it an attractive candidate for the design of new MCRs, allowing for the rapid construction of molecular diversity.

Applications of this compound in Chelation Chemistry for Metal Ion Complexation and Sensing (research-focused)

The hydroxamic acid functionality is a well-known chelating group, capable of binding to a variety of metal ions. This compound, as a simple hydroxamic acid, serves as a valuable model compound for studying the principles of metal ion complexation and for the development of new metal ion sensors.

The coordination chemistry of this compound with various metal ions, including transition metals and lanthanides, has been a subject of research interest. The deprotonated form of the hydroxamic acid, the hydroxamate, typically binds to metal ions in a bidentate fashion through the two oxygen atoms, forming a stable five-membered chelate ring. The stability and structure of these metal complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating ligands.

This chelating ability of this compound has been exploited in the development of colorimetric sensors for the detection of specific metal ions. mdpi.comrsc.orgnih.govsemanticscholar.orgrsc.org The binding of a metal ion to the this compound molecule can lead to a change in its electronic properties, resulting in a visible color change. This principle can be utilized to design simple and rapid tests for the qualitative and quantitative determination of metal ions in various samples. For instance, the formation of a colored complex between this compound and iron(III) ions is a classic qualitative test for the presence of hydroxamic acids.

The following table provides an overview of the key aspects of this compound's application in chelation chemistry:

| Aspect | Description |

| Coordination Modes | Primarily acts as a bidentate ligand through the two oxygen atoms of the hydroxamate group. |

| Metal Ion Selectivity | The binding affinity and selectivity can be tuned by modifying the structure of the hydroxamic acid. |

| Sensing Mechanism | Metal ion binding induces a change in the electronic structure, leading to a colorimetric or fluorometric response. |

| Potential Applications | Environmental monitoring, clinical diagnostics, and industrial process control. |

Emerging Research Directions and Future Perspectives on N Hydroxyformanilide

Integration of N-Hydroxyformanilide Research with Advanced Materials Science and Nanotechnology

The unique chemical properties of this compound and its analogues, particularly their capacity for metal chelation, present significant opportunities for their use in advanced materials science and nanotechnology. A key area of emerging research is the surface functionalization of nanoparticles. This process involves modifying the surface of nanoparticles to enhance their properties and enable new applications. mdpi.com

The functionalization of nanoparticles can be achieved through various methods, including the addition or exchange of ligands. mdpi.com The introduction of molecules like this compound, which can act as bidentate ligands, can improve the physicochemical properties of nanoparticles. researchgate.net This can lead to better dispersion and stability in different media. The ability to tailor the surface chemistry of nanoparticles is crucial for their application in fields such as nanomedicine, catalysis, and electronics.

Future research in this area will likely focus on the covalent and non-covalent attachment of this compound derivatives to the surfaces of various nanoparticles, including those made of gold, iron oxide, and silica. mdpi.com The goal will be to create novel nanomaterials with enhanced biocompatibility and the ability to be directed to specific biological targets. nih.gov For instance, nanoparticles functionalized with these compounds could be designed for targeted drug delivery or as contrast agents in medical imaging.

Mechanistic Insights into Novel Biological Activities of this compound and its Analogues

Recent studies have begun to uncover the diverse biological activities of this compound and its analogues, particularly their potential as enzyme inhibitors. The hydroxamic acid functional group, a key feature of this class of compounds, is known to be a strong metal chelator, which is essential for the activity of many enzymes.

Aryl hydroxamic acids, a class of compounds that includes this compound, have been investigated as inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). researchgate.net These enzymes are implicated in diseases such as osteoarthritis, rheumatoid arthritis, and cancer. The inhibitory activity of these compounds is attributed to the chelation of the zinc ion in the active site of these enzymes.

Furthermore, derivatives of N-substituted hydroxylamines have demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The inhibitory mechanism is thought to involve the interaction of both the N-nitroso and N-hydroxy groups with the copper ions at the active site of the enzyme. nih.gov

Future research will likely employ a range of in vitro and cell-based assays to elucidate the precise mechanisms of action of this compound and its analogues. Techniques such as high-content screening can be utilized to assess various cellular processes, including proliferation, morphological changes, and protein expression in response to these compounds. These studies will be crucial for identifying new therapeutic targets and for the development of more potent and selective inhibitors for a variety of diseases.

Development of Advanced Analytical Techniques for this compound Detection and Quantification in Research Matrices

To fully understand the potential of this compound and its derivatives in various research applications, the development of advanced analytical techniques for their detection and quantification is essential. The ability to accurately measure the concentration of these compounds in complex biological matrices such as blood, plasma, and tissue is crucial for pharmacokinetic and pharmacodynamic studies. core.ac.uk

Currently, a range of analytical methods are available for the quantification of drugs and their metabolites, with liquid chromatography-mass spectrometry (LC-MS) being a prominent technique due to its high sensitivity and specificity. longdom.org High-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection is also a valuable tool. nih.gov For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed. core.ac.uk

The development of specific and validated analytical methods for this compound will be a key focus of future research. This will involve optimizing sample preparation techniques to efficiently extract the compound from various matrices and developing robust chromatographic separation methods. The use of tandem mass spectrometry (MS/MS) will likely play a significant role in achieving the low limits of detection and quantification required for detailed biological studies. researchgate.net

Table 1: Overview of Advanced Analytical Techniques for Compound Quantification

| Technique | Principle | Key Advantages |

|---|---|---|

| LC-MS/MS | Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification. | High sensitivity, high specificity, suitable for a wide range of compounds. |

| HPLC-UV/Fluorescence | Separates compounds using high-performance liquid chromatography and detects them based on their UV absorbance or fluorescence. | Robust, relatively inexpensive, good for compounds with chromophores or fluorophores. |

| GC-MS | Separates volatile compounds using gas chromatography and detects them with a mass spectrometer. | Excellent for volatile and semi-volatile compounds, provides structural information. |

| Capillary Electrophoresis (CE) | Separates compounds based on their charge and size in a capillary filled with an electrolyte. | High separation efficiency, small sample volume requirements. |

Conceptual Challenges and Unexplored Areas in this compound Chemistry and its Derivatives

Despite the growing interest in this compound and its analogues, several conceptual challenges and unexplored areas in their chemistry remain. A deeper understanding of the structure-activity relationships (SARs) is needed to guide the rational design of new derivatives with enhanced biological activity and selectivity. researchgate.net

One of the key challenges lies in controlling the conformational flexibility of these molecules. The relative orientation of the aryl and formamide (B127407) groups can significantly influence their interaction with biological targets. Computational modeling and advanced spectroscopic techniques will be crucial in elucidating the preferred conformations and their impact on activity.

The reactivity of the this compound scaffold also presents opportunities for further exploration. While its metal-chelating properties are well-recognized, other aspects of its chemical reactivity could be harnessed for the development of novel synthetic methodologies and the creation of new chemical entities. The potential for this compound to act as a substrate for various enzymes, such as oxidoreductases, is another area that warrants further investigation.

Future Interdisciplinary Research Avenues Involving this compound

The multifaceted nature of this compound and its derivatives makes them ideal candidates for interdisciplinary research. The convergence of chemistry, biology, materials science, and medicine will be essential to fully realize their potential.

One promising avenue is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. This compound derivatives could be designed to not only inhibit a specific enzyme but also to be detectable by imaging techniques, allowing for the simultaneous monitoring of treatment efficacy.

Another exciting direction is the use of these compounds in the development of biosensors. Their ability to bind to specific metal ions or enzymes could be exploited to create sensitive and selective sensors for a variety of analytes. This could have applications in environmental monitoring, food safety, and medical diagnostics.

Furthermore, the integration of this compound chemistry with computational biology and artificial intelligence could accelerate the drug discovery process. By combining experimental data with predictive models, researchers can more efficiently identify promising lead compounds and optimize their properties for specific therapeutic applications.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gold nanoparticles |

| Iron oxide nanoparticles |

| Silica nanoparticles |

Q & A

Q. What experimental methodologies are recommended for determining the inhibitory potency of N-hydroxyformanilide against mandelate racemase?

- Methodological Answer : Use kinetic assays to measure inhibition constants () under steady-state conditions. Pre-incubate the enzyme with varying concentrations of this compound and monitor substrate conversion spectrophotometrically (e.g., via UV-Vis absorbance changes). Compare initial velocity data to models of competitive, non-competitive, or uncompetitive inhibition. Include controls with known inhibitors (e.g., boronic acids) to validate assay sensitivity . For time-dependent inhibition, employ stopped-flow kinetics to capture transient intermediates .

Q. How can researchers synthesize and characterize this compound in a laboratory setting?

- Methodological Answer : Synthesize this compound via hydroxylamine hydrochloride and benzaldehyde condensation, followed by purification via recrystallization. Confirm purity using melting point analysis, H NMR (e.g., characteristic peaks for hydroxylamine protons at δ 8–9 ppm), and FT-IR (O-H stretch at ~3200 cm). Validate structural integrity with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer : Follow OSHA/NIH guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin/eye contact (S24/25). Monitor air quality to prevent inhalation of dust (S22). Store at 4°C in airtight containers with desiccants to prevent hydrolysis. Include material safety data sheet (MSDS) compliance in lab reports .

Advanced Research Questions

Q. How can structural and kinetic data resolve contradictions in proposed inhibition mechanisms of this compound?

- Methodological Answer : Combine X-ray crystallography (to visualize enzyme-inhibitor interactions) with mutagenesis studies targeting catalytic residues (e.g., Asn197 in mandelate racemase). Correlate structural data with kinetic parameters (, ) to distinguish between transition-state analog vs. slow-binding inhibition models. Address discrepancies by repeating assays under varied pH/temperature conditions and applying statistical validation (e.g., ANOVA for replicate comparisons) .

Q. What computational strategies are effective for predicting this compound’s binding affinity to non-canonical enzyme targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled enzyme structures. Validate predictions with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Cross-reference results with experimental surface plasmon resonance (SPR) data to quantify dissociation constants (). Prioritize enzymes with conserved catalytic motifs (e.g., α/β-hydrolase fold) for targeted screening .

Q. How should researchers design isotopic labeling experiments to probe this compound’s role in enzyme reaction pathways?

- Methodological Answer : Synthesize N- or H-labeled this compound to track isotopic enrichment in enzyme active sites via NMR or mass spectrometry. Pair with kinetic isotope effect (KIE) studies to identify rate-determining steps. For example, a large N KIE would implicate proton transfer steps in catalysis. Validate using time-resolved crystallography to capture intermediate states .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound inhibition studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation, log-logistic models) to dose-response curves. Use Akaike information criterion (AIC) to select the best-fit model. Report 95% confidence intervals for IC values. For multi-site inhibition, employ global fitting to shared parameters across datasets. Ensure compliance with NIH preclinical reporting standards for transparency .

Data Analysis and Reporting Guidelines

Q. How to address unexpected results in studies involving this compound, such as activation instead of inhibition?

- Methodological Answer : Re-examine assay conditions (e.g., pH, ionic strength, cofactor availability) for deviations from published protocols. Perform control experiments with alternative substrates/inhibitors to rule out assay artifacts. If activation persists, propose hypotheses (e.g., allosteric modulation) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discuss findings in context of prior literature, noting conflicting mechanisms .

Q. What are the best practices for presenting this compound-related data in peer-reviewed manuscripts?

- Methodological Answer : Structure reports per ACS Style Guide: include raw kinetic data in supplementary materials, processed data in main figures (with error bars ± SEM), and statistical tests in figure captions. For structural studies, deposit crystallographic data in the PDB and cite accession codes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.